2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
naphthalen-1-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)15-8-10-25-19(12-15)28-16-9-11-26(13-16)20(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-8,10,12,16H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMGSLTJZQKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the naphthalene-1-carbonyl intermediate: This can be achieved by reacting naphthalene with a suitable acylating agent under Friedel-Crafts acylation conditions.
Synthesis of the pyrrolidine intermediate: Pyrrolidine derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidine-2,5-diones.
Coupling of intermediates: The naphthalene-1-carbonyl intermediate is then coupled with the pyrrolidine intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.
Chemical Reactions Analysis
2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Scientific Research Applications
2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s key structural differentiators include:
- Trifluoromethyl group : Found in CYP51 inhibitors (e.g., UDO, UDD ) and pesticidal agents (e.g., S110 in ), this group is critical for electronic effects and resistance to oxidative metabolism.
Table 1: Structural Comparison of Selected Pyridine Derivatives
Physicochemical Properties
Data from and 9 provide benchmarks for pyridine derivatives:
Table 2: Physicochemical Properties of Analogous Compounds
Key Observations :
Biological Activity
The compound 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , featuring a pyrrolidine ring, a naphthalene moiety, and a trifluoromethyl group. The synthesis typically involves several key steps:
- Formation of Naphthalene-1-carbonyl Intermediate : This can be achieved through Friedel-Crafts acylation.
- Synthesis of Pyrrolidine Intermediate : Various methods, such as cyclization of amino alcohols, are employed.
- Coupling Reaction : The naphthalene-1-carbonyl intermediate is coupled with the pyrrolidine using coupling reagents like carbodiimides.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate their activity, leading to various biological effects.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can act on receptors, influencing signaling pathways.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological activities:
- Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer cell lines.
- Antimicrobial Effects : The compound has shown potential in combating bacterial infections.
- Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory pathways.
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of similar compounds, it was found that derivatives with naphthalene moieties exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound could have similar effects due to its structural similarities .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrrolidine derivatives. Compounds with similar structural features demonstrated strong activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Pyrrolidine | Antitumor, Antimicrobial |
| Naphthalene Derivatives | Naphthalene | Cytotoxicity against cancer cells |
| Trifluoromethyl Compounds | Trifluoromethyl | Enhanced reactivity and stability |
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typically employed. For example, coupling reactions involving pyrrolidine derivatives and naphthalene-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane with NaOH as a base) are common . Intermediates should be characterized using NMR (1H/13C) for structural confirmation and HPLC (≥98% purity thresholds) to monitor reaction progress . For trifluoromethyl-substituted pyridine intermediates, mass spectrometry (MS) and FTIR are critical to verify functional groups and molecular weight .
Q. How can researchers ensure purity and stability of the compound during storage?
- Methodological Answer : Purity is validated via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Stability studies under varying temperatures (4°C, -20°C) and inert atmospheres (N₂ or Ar) are essential to prevent degradation. DSC/TGA analyses can assess thermal stability . Storage recommendations include desiccated amber vials to mitigate hydrolysis or photodegradation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to GHS hazard codes H300-H313 (acute toxicity, skin/eye irritation) and P301-P390 emergency response measures. Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron-deficient regions (e.g., trifluoromethyl group) for targeted modifications. Molecular docking against protein targets (e.g., kinases) can predict binding affinities. Solubility parameters (logP) and pharmacokinetic properties (ADMET) should be modeled using software like Schrödinger Suite or MOE .
Q. What strategies resolve contradictions between in silico predictions and experimental solubility/reactivity data?
- Methodological Answer : Use Hansen solubility parameters to identify mismatches between predicted and observed solvent compatibility. For reactivity discrepancies, conduct kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying conditions (pH, temperature). Cross-validate computational models with experimental X-ray crystallography (e.g., CSD surveys for analogous pyridine derivatives) .
Q. How can catalytic methods improve the efficiency of key synthetic steps?
- Methodological Answer : Explore heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) for coupling reactions to reduce side products and enhance regioselectivity . Optimize catalyst loading (1-5 mol%) and reaction time via design of experiments (DoE) . Post-reaction, recover catalysts using centrifugation or magnetic separation for reuse .
Q. What analytical techniques are best suited for studying supramolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For solution-phase interactions, use NMR titration to quantify binding constants with host molecules (e.g., cyclodextrins). Dynamic light scattering (DLS) can assess aggregation behavior in aqueous media .
Q. How can patent strategies inform the development of novel analogs?
- Methodological Answer : Analyze patent claims (e.g., EP applications) for structural motifs, such as trifluoromethylpyridine cores or naphthalene-based substituents, to identify patentable modifications. Focus on synthon-based diversification (e.g., replacing pyrrolidine with piperidine) while ensuring novelty via prior-art searches in databases like Espacenet .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
